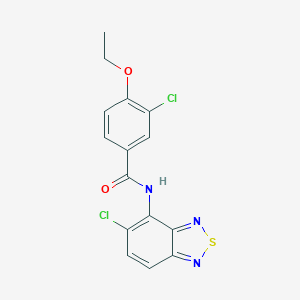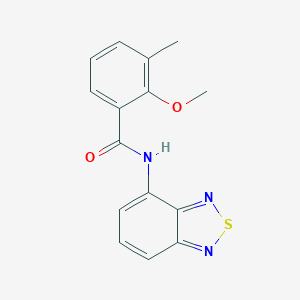![molecular formula C18H17N3O3S B251117 N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-(4-methylphenoxy)acetamide](/img/structure/B251117.png)
N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-(4-methylphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-(4-methylphenoxy)acetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as ABT-492 and has been found to have a wide range of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of ABT-492 involves inhibition of bacterial DNA synthesis. ABT-492 targets the enzyme DNA gyrase, which is responsible for unwinding DNA during replication. By inhibiting DNA gyrase, ABT-492 prevents bacterial DNA from replicating, leading to bacterial cell death.
Biochemical and Physiological Effects:
ABT-492 has been found to have a wide range of biochemical and physiological effects. In addition to its antibacterial and antifungal activity, ABT-492 has been found to have anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. ABT-492 has also been found to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
ABT-492 has several advantages for lab experiments. It has a broad spectrum of activity against both gram-positive and gram-negative bacteria, making it a useful tool for studying bacterial infections. ABT-492 is also stable under a wide range of conditions, making it easy to handle and store. However, there are also limitations to using ABT-492 in lab experiments. It is a relatively expensive compound, which may limit its use in some research settings. Additionally, ABT-492 has limited solubility in aqueous solutions, which may make it difficult to use in certain assays.
Orientations Futures
There are several future directions for research on ABT-492. One area of interest is the development of new derivatives of ABT-492 with improved activity against specific bacterial strains. Another area of interest is the investigation of the anti-inflammatory and antioxidant properties of ABT-492, which may have potential applications in the treatment of inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of ABT-492 and its potential applications in scientific research.
Méthodes De Synthèse
The synthesis of ABT-492 involves the reaction of 2-(4-methylphenoxy)acetic acid with 2-aminothiophenol in the presence of acetic anhydride. The resulting product is then acetylated to obtain ABT-492. The synthesis of ABT-492 has been optimized to improve yield and purity, making it a viable compound for scientific research.
Applications De Recherche Scientifique
ABT-492 has been extensively studied for its potential applications in scientific research. It has been found to have antibacterial activity against a wide range of gram-positive and gram-negative bacteria, including Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis. ABT-492 has also been found to have antifungal activity against Candida albicans and Aspergillus fumigatus.
Propriétés
Formule moléculaire |
C18H17N3O3S |
|---|---|
Poids moléculaire |
355.4 g/mol |
Nom IUPAC |
N-(6-acetamido-1,3-benzothiazol-2-yl)-2-(4-methylphenoxy)acetamide |
InChI |
InChI=1S/C18H17N3O3S/c1-11-3-6-14(7-4-11)24-10-17(23)21-18-20-15-8-5-13(19-12(2)22)9-16(15)25-18/h3-9H,10H2,1-2H3,(H,19,22)(H,20,21,23) |
Clé InChI |
BSUXPKCFZWCGQJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=NC3=C(S2)C=C(C=C3)NC(=O)C |
SMILES canonique |
CC1=CC=C(C=C1)OCC(=O)NC2=NC3=C(S2)C=C(C=C3)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![N-[2-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-1-naphthamide](/img/structure/B251041.png)


![4-chloro-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]benzamide](/img/structure/B251048.png)
![4-(butan-2-yloxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B251052.png)
![5-bromo-N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-methoxybenzamide](/img/structure/B251053.png)
![N-[2-(4-benzoyl-1-piperazinyl)phenyl]-N'-(2-fluorobenzoyl)thiourea](/img/structure/B251054.png)
![N-[2-(4-benzoyl-1-piperazinyl)phenyl]-N'-isobutyrylthiourea](/img/structure/B251055.png)
![N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2,6-dimethoxybenzamide](/img/structure/B251056.png)